molecular formula C11H11N5O B14917875 n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide

n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide

Cat. No.: B14917875
M. Wt: 229.24 g/mol
InChI Key: VMDCISRXMOIGBE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux.

Industrial Production Methods

Industrial production of tetrazole derivatives, including n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide, often employs scalable and cost-effective methods. These methods may involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can lead to amine derivatives .

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-4-(1h-tetrazol-5-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

N-cyclopropyl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C11H11N5O/c17-11(12-9-5-6-9)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4,9H,5-6H2,(H,12,17)(H,13,14,15,16)

InChI Key

VMDCISRXMOIGBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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